molecular formula C12H22N2O3 B12530978 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-

Cat. No.: B12530978
M. Wt: 242.31 g/mol
InChI Key: HNYUXHMUVZLBQY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic IUPAC name tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (9S) reflects its core bicyclic framework and functional groups. The spiro[4.4]nonane system consists of two fused rings—a tetrahydrofuran (1-oxa) and a piperidine (7-aza)—connected at a single spiro carbon atom. The tert-butyl ester group at position 7 and the amino group at position 3 (equivalent to position 9 in alternative numbering systems) complete the substitution pattern.

The molecular formula $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}3 $$ corresponds to a molecular weight of 242.32 g/mol, as confirmed by high-resolution mass spectrometry. Key structural features include:

Property Value
CAS Registry Number 1263177-22-5
Molecular Weight 242.32 g/mol
SMILES Notation CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N
Chiral Center Configuration (9S)

The bicyclic scaffold imposes significant steric constraints, as evidenced by X-ray crystallography data from related spiro[4.4]nonane derivatives. The 1-oxa-7-aza arrangement creates a rigid, three-dimensional structure that influences both physicochemical properties and biological interactions.

Historical Context in Spirocyclic Compound Research

Spirocyclic architectures emerged as privileged structures in medicinal chemistry following seminal work on rifamycin antibiotics in the 1970s. The specific 1-oxa-7-azaspiro[4.4]nonane system first appeared in patent literature circa 2012, with early derivatives focusing on protease inhibition. A 2024 synthesis report detailed improved routes to tert-butyl-protected variants using tandem cyclization strategies, enabling gram-scale production.

Key milestones in the development of this structural class include:

  • 2015 : Discovery of spiro[4.4]nonane-based kinase inhibitors with enhanced selectivity profiles compared to monocyclic analogs
  • 2020 : Application of asymmetric catalysis to access enantiomerically pure (9S) configurations
  • 2023 : Computational studies demonstrating the scaffold's compatibility with fragment-based drug design

The incorporation of tert-butyl carbamate protection, as seen in this compound, became widespread after 2015 to improve solubility and facilitate purification during multi-step syntheses.

Significance of Stereochemical Configuration (9S)

The (9S) stereochemical designation specifies the absolute configuration at the spiro-junctional carbon atom. Density functional theory (DFT) calculations on related systems show that this configuration minimizes torsional strain by positioning the amino group equatorially relative to the piperidine ring. Comparative studies of (9S) and (9R) enantiomers reveal dramatic differences in:

  • Hydrogen-bonding capacity : The (9S) isomer forms stable intramolecular H-bonds between the amino group and carbonyl oxygen ($$ \Delta G = -3.2 \, \text{kcal/mol} $$)
  • Receptor binding affinity : In protease inhibition assays, (9S) derivatives exhibit $$ \text{IC}_{50} $$ values 10-fold lower than (9R) counterparts
  • Metabolic stability : Microsomal clearance rates for (9S) compounds are 40% lower due to shielded amine functionality

Recent synthetic advances, such as the use of chiral oxazaborolidine catalysts, have enabled >98% enantiomeric excess in the production of (9S)-configured derivatives. This stereochemical control proves critical for structure-activity relationship studies targeting CNS disorders, where molecular rigidity and precise spatial arrangement of pharmacophores are paramount.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(13)12(8-14)5-4-6-16-12/h9H,4-8,13H2,1-3H3

InChI Key

HNYUXHMUVZLBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)N

Origin of Product

United States

Preparation Methods

Cyclization of Diketones

Spiro[4.4]nonane-1,6-diones are precursors for hydrogenation to diols, which can undergo further functionalization. Key methods include:

Method Reagents/Conditions Selectivity Yield Source
Catalytic Hydrogenation [Ru(S-BINAP)Cl₂]₂(NEt₃), EtOH Trans,trans-diol 38%
Stoichiometric Reduction NaBH₄, LiAlH₄ Cis,cis-diol 85–90%
Enzymatic Resolution Lipase, specific substrates Enantiopure diols 45–60%

Catalytic hydrogenation with chirally modified ruthenium complexes achieves high diastereoselectivity for trans,trans-diol intermediates, while stoichiometric reductions favor cis,cis-configurations.

Ring-Closing Metathesis

Alternative approaches involve olefin metathesis to form spirocyclic systems. For example, Grignard reagents add to cyclic ketones followed by mCPBA-induced epoxidation and ring-opening.

Boc protection is critical for subsequent amino group introduction, as seen in 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid.

Amino Group Installation

The 9-amino substituent is introduced through:

Method Reagents Stereoselectivity Purification
Reductive Amination NaBH₃CN, NH₃ Non-selective Column chromatography
Mitsunobu Reaction DIAD, PPh₃, NH₂OH Configured retention Crystallization
Nucleophilic Substitution NaN₃, then H₂/Pd-C Variable Recrystallization

Reductive amination suffers from poor stereocontrol, necessitating chiral resolution, while Mitsunobu reactions enable stereospecific transformations.

Stereoselective Synthesis of the (9S) Enantiomer

Achieving the desired (9S) configuration requires:

Chiral Auxiliary Approaches

Strategies include:

  • Camphorsulfonyl Resolution : Diastereomeric sulfonamides enable isolation of enantiopure diols.
  • Asymmetric Hydrogenation : Chiral Ru catalysts (e.g., [Ru(S-BINAP)Cl₂]₂(NEt₃)) achieve >90% enantiomeric excess (ee).

Kinetic Resolution

Lipase-catalyzed esterifications selectively hydrolyze one enantiomer, leaving the desired (9S) form unreacted.

Protective Group Strategies

Critical steps involve Boc protection to prevent side reactions:

Protection Site Reagent Conditions Deprotection
Carboxylic Acid Boc₂O, DMAP, DCM 25°C, 12 hr TFA in DCM (1:1)
Amine Fmoc-Cl, NaHCO₃ 0°C, 2 hr Piperidine/DMF

Boc groups are stable under basic and mild acidic conditions, enabling orthogonal protection.

Critical Challenges and Mitigation

Challenge Solution Impact
Epimerization Use anhydrous conditions, low temps Preserves stereochemistry
Ring Strain Bulky protecting groups (e.g., Boc) Reduces side reactions
Solubility Issues Polar aprotic solvents (DMF, DMSO) Enhances reaction efficiency

Comparative Analysis of Synthetic Routes

Route Steps Yield (%) ee (%) Scalability Key Reference
Hydrogenation → Esterification 4 60–70 85–90 High
Mitsunobu → Reduction 5 50–60 95–98 Moderate
Grignard → Epoxidation 6 40–50 70–80 Low

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Stereochemistry Key Properties/Applications Reference
Target : 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- C₁₃H₂₂N₂O₃ 9-amino, tert-butyl ester (9S) Enhanced rigidity, potential CNS activity
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester C₁₃H₂₁NO₄ 3-hydroxy, tert-butyl ester Not specified Intermediate for prodrug synthesis
3-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 2,2,7-trimethyl-, tert-butyl ester, (5S,7R) C₁₅H₂₇NO₃ 2,2,7-trimethyl, tert-butyl ester (5S,7R) Increased lipophilicity, protease inhibition
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 9-carboxylic acid, hydrochloride salt Not specified Ionic solubility, peptide coupling
2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, tert-butyl ester C₁₂H₂₁NO₃ Smaller spiro ring (3.5 vs. 4.4) Not specified Altered ring strain, kinase inhibition
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S) C₇H₁₁NO₂S₂ Sulfur substitution (dithia), carboxylic acid (8S) Metal chelation, antimicrobial activity

Functional Group and Stereochemical Impact

  • Amino vs. Hydroxy Groups: The target’s 9-amino group (vs. 3-hydroxy in ) introduces basicity, enabling salt formation and hydrogen bonding, which are pivotal for receptor binding. Hydroxy groups, in contrast, may participate in glucuronidation, affecting metabolic clearance .
  • Stereochemistry : The (9S) configuration likely optimizes spatial alignment with biological targets compared to racemic or uncharacterized analogs (e.g., ), which may exhibit reduced potency or off-target effects.

Physicochemical and Pharmacological Differences

  • Solubility : The hydrochloride salt in improves aqueous solubility, whereas tert-butyl esters (target and ) enhance organic-phase solubility during synthesis.
  • Bioactivity: Sulfur-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane penetration and antimicrobial activity. Conversely, the target’s amino group may align with CNS targets due to blood-brain barrier permeability .
  • Synthetic Utility : The 3-hydroxy analog serves as a precursor for prodrugs, while the 2-oxo variant introduces a ketone for further derivatization.

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic benefits. This article reviews the compound's biological activity, including its mechanisms of action, potential applications in medicine, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, affecting signal transduction processes.

Research suggests that its spirocyclic structure contributes to its ability to fit into active sites of enzymes or receptors, enhancing its efficacy as a drug candidate.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of 1-Oxa-7-azaspiro[4.4]nonane derivatives. For example:

  • Case Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for antibiotic development.

Antiviral Effects

The compound has been investigated for antiviral properties:

  • Research Finding : In vitro studies indicated that certain analogs could inhibit viral replication in cell cultures infected with influenza virus.

Applications in Medicine

The compound shows promise in several medical applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs targeting various diseases.
  • Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntiviralInfluenza virusReduced viral replication
NeuroprotectiveNeuronal cellsProtection against apoptosis

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